molecular formula C10H8BrF3 B13165017 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene

Cat. No.: B13165017
M. Wt: 265.07 g/mol
InChI Key: GLVFQBBTYSNGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is a high-purity chemical intermediate designed for research and development in pharmaceutical and agrochemical applications. This compound features a benzene ring substituted with bromine, cyclopropyl, and trifluoromethyl groups in the 1, 3, and 5 positions, creating a versatile scaffold for further synthetic modification. The bromine substituent serves as a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of complex molecular fragments. The cyclopropyl group can impart conformational restraint and potentially improve metabolic stability in target molecules, while the electron-withdrawing trifluoromethyl group is a key motif known to enhance a compound's lipophilicity, metabolic stability, and membrane permeability, making it highly valuable in modern drug design . This compound is strictly for Research Use Only and is intended solely for laboratory research purposes by qualified industrial and scientific researchers. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor is it for personal or household use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

Molecular Formula

C10H8BrF3

Molecular Weight

265.07 g/mol

IUPAC Name

1-bromo-3-cyclopropyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8BrF3/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2

InChI Key

GLVFQBBTYSNGGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Catalyst Activation :

    • ZnBr₂ (1.40 g, 6.22 mmol) is dissolved in methanol, mixed with montmorillonite K10 (5.64 g), and stirred at room temperature for 1 hour.
    • The mixture is dehydrated and activated by heating at 200°C under argon.
  • Bromination Reaction :

    • 1-Phenyl-1-(trifluoromethyl)cyclopropane (10.0 g, 53.7 mmol) is dissolved in pentane.
    • Activated ZnBr₂/montmorillonite (6.1 g, 5.37 mmol) and bromine (27.7 mL, 537 mmol) are added dropwise in the dark.
    • Reaction proceeds at 20°C in N,N-dimethylformamide (DMF).
Parameter Value/Detail Source
Catalyst ZnBr₂/montmorillonite K10
Solvent DMF
Temperature 20°C
Atmosphere Inert (argon)
Yield 100%

This method achieves quantitative yield, attributed to the Lewis acid activity of ZnBr₂ and the high surface area of montmorillonite, which facilitates bromine activation.

Cyclopropanation of Bromo-Trifluoromethyl Benzene Precursors

Alternative routes focus on introducing the cyclopropyl group to a bromo-trifluoromethyl benzene intermediate. A notable protocol involves cyclopropene intermediates, as reported in stereoselective CF₃-cyclopropane syntheses.

Procedure:

  • Cyclopropene Formation :

    • Trifluoromethyl-substituted cyclopropenes are synthesized via [2+1] cycloaddition of difluorocarbenes to alkynes.
    • Example: Reaction of 1-bromo-3,5-bis(trifluoromethyl)benzene with ethyl diazoacetate under Rh catalysis.
  • Hydrogenation :

    • The cyclopropene intermediate is hydrogenated to the cyclopropane derivative using palladium on carbon (Pd/C) in ethanol.
Parameter Value/Detail Source
Cyclopropene Catalyst Rhodium(II) acetate
Hydrogenation Catalyst Pd/C (10 wt%)
Solvent Ethanol
Yield (Step 2) 60–75%

This method is advantageous for accessing enantiomerically pure products but requires multi-step optimization.

Condensation and Halogen Exchange

A patent describes a condensation-based approach using triethyl orthoformate to generate cyclopropyl intermediates, followed by bromination.

Steps:

  • Condensation :
    • 3-Cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione reacts with triethyl orthoformate in diethyl ether.
  • Bromination :
    • The intermediate undergoes bromination using hydrobromic acid (HBr) in acetic acid.
Parameter Value/Detail Source
Condensation Agent Triethyl orthoformate
Bromination Agent HBr in acetic acid
Yield 70–85%

Comparative Analysis of Methods

Method Advantages Limitations
Direct Bromination High yield (100%), single-step Requires inert atmosphere
Cyclopropanation Stereochemical control Multi-step, moderate yields
Condensation Scalable Harsh acidic conditions

Research Discoveries

  • Catalyst Efficiency : Montmorillonite K10 enhances ZnBr₂ dispersion, increasing bromination efficiency.
  • Stereochemical Outcomes : Cyclopropanation via Rh catalysis allows access to enantiopure products, critical for pharmaceutical applications.
  • Functional Group Tolerance : The trifluoromethyl group stabilizes intermediates against ring-opening reactions during cyclopropanation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is an organic compound with a bromine atom, a cyclopropyl group, and a trifluoromethyl substituent attached to a benzene ring. It has a molecular formula of C10H8BrF3C_{10}H_8BrF_3 and a molecular weight of 265.07 g/mol. This compound's structure gives it unique chemical properties and potential applications in various fields. It is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Chemical Properties and Reactivity

The reactivity of this compound is characteristic of aromatic compounds with halogen substituents, primarily involving nucleophilic substitutions and electrophilic additions. The bromine atom is capable of participating in substitution reactions. The trifluoromethyl group influences the electron density on the aromatic ring, thereby affecting its reactivity towards electrophiles. this compound can be synthesized through bromination processes of cyclopropyl derivatives using zinc bromide, under inert atmospheres and in solvents like N,N-dimethylformamide to optimize yields.

Potential Applications

The structural features of this compound suggest potential applications in several areas:

  • Drug Design The trifluoromethyl group enhances lipophilicity and metabolic stability, which is beneficial in drug design. Derivatives of this compound may exhibit anti-inflammatory or anticancer activities, warranting further investigation into its biological implications.
  • Cosmetics Experimental design techniques can optimize the formulation development process of cosmetic products, and topical formulations can be developed using the Box-Behnken design with response surface methodology to evaluate physical, sensory, and moisturizing properties .
  • Synthesis of other compounds It can be used in the synthesis of compounds such as 3-fluoro-5-trifluoromethylphenylboronic acid and (+)-(4aR)-(10bR)-4-methyl-8-(3-fluoro-5-trifluoromethylphenyl)-10b-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-3-one .

Safety and Regulation

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and conformational properties.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Compound Name Substituents (Positions) Key Reactivity Features
This compound -Br (1), -C₃H₅ (3), -CF₃ (5) Cyclopropyl group enhances electron density at meta/para positions, facilitating electrophilic substitution. -CF₃ directs further substitution to ortho/para positions.
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) -Br (1), -F (3), -CF₃ (5) Fluorine’s strong electron-withdrawing effect reduces aromatic ring reactivity compared to cyclopropyl analogs. -CF₃ stabilizes intermediates in cross-coupling reactions.
1-Bromo-3-iodo-5-(trifluoromethyl)benzene (CAS 481075-59-6) -Br (1), -I (3), -CF₃ (5) Iodine’s polarizability enhances nucleophilic substitution (e.g., Suzuki coupling). Higher molecular weight (350.9 g/mol) impacts solubility.
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene (CAS 156243-64-0) -Br (5), -F (1,3), -CF₃ (2) Multiple fluorine atoms increase thermal stability and resistance to oxidation. -CF₃ at ortho position sterically hinders reactions.

Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Melting Point (°C)
This compound 265.08 (calc.) ~250–280 (est.) ~1.6–1.8 (est.) ~30–50 (est.)
1-Bromo-3-chloro-5-fluorobenzene (ASB2493) 209.45 38 1.72 Not reported
1-Bromo-3-iodo-5-(trifluoromethyl)benzene 350.9 Not reported Not reported Not reported
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene ~245.0 (calc.) ~200–220 (est.) ~1.5–1.7 (est.) ~20–40 (est.)

Notes:

  • The cyclopropyl group in the target compound likely increases steric bulk compared to halogen substituents, reducing volatility and raising boiling points .
  • Trifluoromethyl groups generally lower melting points due to reduced crystallinity .

Biological Activity

1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both bromine and trifluoromethyl groups, contributes to its biological activity and reactivity with other compounds.

  • Molecular Formula: C₈H₇BrF₃
  • Molecular Weight: 227.05 g/mol
  • Boiling Point: 154 °C
  • Melting Point: -16 °C
  • Density: 1.699 g/cm³

These properties make it suitable for various applications, including its potential use as a building block in organic synthesis.

This compound exhibits biological activity primarily through its interaction with nucleophiles and electrophiles, which can lead to various biochemical pathways being influenced. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making the compound a candidate for drug development .

Case Studies and Research Findings

  • Antidepressant Activity : Research has shown that compounds similar to this compound can inhibit the uptake of neurotransmitters such as serotonin, thereby potentially exhibiting antidepressant properties. A study indicated that the inclusion of trifluoromethyl groups in phenolic compounds significantly increases their potency in inhibiting serotonin uptake .
  • Anticancer Potential : In vitro studies have suggested that related trifluoromethylated compounds can inhibit certain enzymes involved in cancer cell metabolism. For instance, dual inhibitors targeting BCAT (branched-chain amino acid transaminase) have shown promise in reducing tumor growth by disrupting amino acid metabolism .
  • Agrochemical Applications : The compound's reactivity makes it suitable for use in developing agrochemicals, where it can act as a herbicide or pesticide. Its structural features allow it to interact effectively with biological targets in plants and pests .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AntidepressantInhibition of serotonin uptake
AnticancerInhibition of BCAT enzymes
AgrochemicalReactivity leading to herbicidal properties

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